molecular formula C23H25BrN2O3 B5000851 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol

4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol

Cat. No. B5000851
M. Wt: 457.4 g/mol
InChI Key: YQZHJHJTFYWFED-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol is a chemical compound that has been widely used in scientific research. This compound has been synthesized using various methods, and its mechanism of action has been studied in detail.

Mechanism of Action

The mechanism of action of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol involves the modulation of certain neurotransmitters in the brain. This compound has been found to act as a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. By inhibiting the dopamine transporter, this compound increases the levels of dopamine in the brain, leading to a variety of physiological and biochemical effects.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are varied and complex. This compound has been found to modulate the release of several neurotransmitters in the brain, including dopamine, serotonin, and norepinephrine. It has also been found to have a significant impact on the activity of certain ion channels in the brain, leading to changes in neuronal excitability and synaptic transmission.

Advantages and Limitations for Lab Experiments

The advantages of using 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol in lab experiments include its potency, selectivity, and well-characterized mechanism of action. However, there are also some limitations to its use, including its relatively short half-life in vivo and its potential for off-target effects.

Future Directions

There are several future directions for research involving 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol. One area of interest is the development of more selective and potent inhibitors of the dopamine transporter, which could have potential therapeutic applications in the treatment of addiction and other dopamine-related disorders. Another area of interest is the use of this compound as a tool in neuroscience research, particularly in the study of the role of dopamine in reward and motivation. Finally, there is potential for the development of novel drug delivery systems that could increase the effectiveness and duration of action of this compound in vivo.

Synthesis Methods

The synthesis of 4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been achieved using various methods. One of the most commonly used methods involves the reaction of 5,8-dimethoxy-4-methyl-2-quinolinone with 4-bromoaniline in the presence of sodium hydride and 1,4-dibromobutane. The resulting product is then reduced using sodium borohydride to obtain this compound.

Scientific Research Applications

4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methyl-2-quinolinyl)-4-piperidinol has been extensively used in scientific research. This compound has been found to have potential therapeutic applications in the treatment of various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. It has also been used as a tool in neuroscience research to study the role of certain neurotransmitters in the brain.

properties

IUPAC Name

4-(4-bromophenyl)-1-(5,8-dimethoxy-4-methylquinolin-2-yl)piperidin-4-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H25BrN2O3/c1-15-14-20(25-22-19(29-3)9-8-18(28-2)21(15)22)26-12-10-23(27,11-13-26)16-4-6-17(24)7-5-16/h4-9,14,27H,10-13H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQZHJHJTFYWFED-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C=CC(=C12)OC)OC)N3CCC(CC3)(C4=CC=C(C=C4)Br)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H25BrN2O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

457.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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